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molecular formula C7H7BrS B076320 4-Bromo-3-methyl-benzenethiol CAS No. 14395-52-9

4-Bromo-3-methyl-benzenethiol

Cat. No. B076320
M. Wt: 203.1 g/mol
InChI Key: LZJWLHDEWPQTPL-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

A mixture of S-4-bromo-3-methylphenyl dimethylcarbamothioate (4.56 g, 16.6 mmol) and potassium hydroxide (3.27 g, 58.2 mmol) in MeOH was heated at 90° C. for 1 hour. The mixture was cooled to RT and concentrated. The residue was redissolved in DCM and aqueous sodium bicarbonate (sat.) and the layers were separated. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography (100% hexanes) to afford 2.84 g of 4-bromo-3-methylbenzenethiol as a pale yellow oil.
Name
S-4-bromo-3-methylphenyl dimethylcarbamothioate
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C(=O)[S:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[C:7]([CH3:12])[CH:6]=1.[OH-].[K+]>CO>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([SH:4])=[CH:6][C:7]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
S-4-bromo-3-methylphenyl dimethylcarbamothioate
Quantity
4.56 g
Type
reactant
Smiles
CN(C(SC1=CC(=C(C=C1)Br)C)=O)C
Name
Quantity
3.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM
CUSTOM
Type
CUSTOM
Details
aqueous sodium bicarbonate (sat.) and the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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